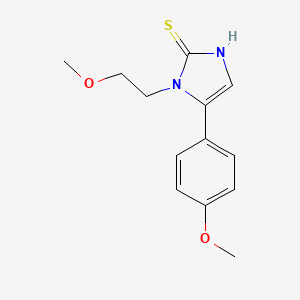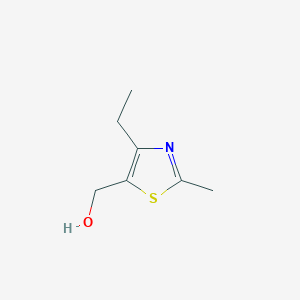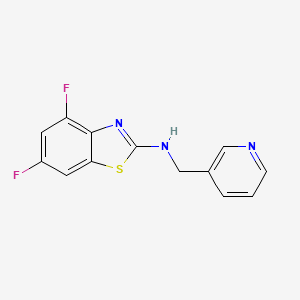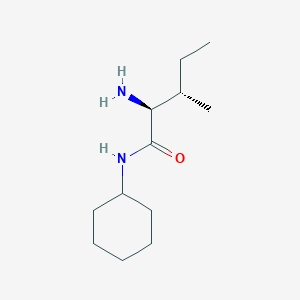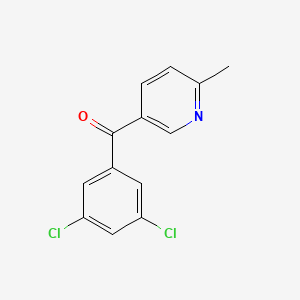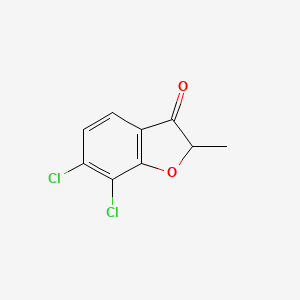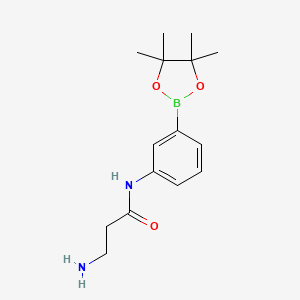
3-氨基-N-(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)丙酰胺
描述
科学研究应用
Organic Synthesis Intermediates
This compound serves as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions . Its structure allows for various transformations, making it a valuable component in the synthesis of complex organic molecules.
Crystallography and Conformational Analysis
The crystal structure and conformational details of this compound can be characterized by techniques such as NMR, IR, MS, and single-crystal X-ray diffraction . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which is essential for drug design and material science.
Density Functional Theory (DFT) Studies
DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound. This theoretical approach helps clarify certain physical and chemical properties, which is beneficial for predicting reactivity and interactions with other molecules .
Enzyme Inhibition and Ligand Binding
Boric acid derivatives, like this compound, are often used as enzyme inhibitors or specific ligand drugs. They play a significant role in the development of treatments for various diseases, including tumors and microbial infections .
Anticancer Drug Research
The compound’s ability to act as an enzyme inhibitor makes it a candidate for anticancer drug research. It can potentially be used to treat cancer by interfering with specific metabolic pathways in cancer cells .
Fluorescent Probes
Due to the boronic ester bonds, this compound can be used as a fluorescent probe. It can identify substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is useful in biological assays and diagnostics .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in pH, glucose levels, and ATP, allowing for controlled drug release in various therapeutic applications .
Drug–Polymer Coupling and Delivery Systems
This compound can be used to create drug–polymer couplings and other delivery systems like polymer micelles and mesoporous silica. These systems can deliver not only anticancer drugs but also insulin and genes, utilizing both covalent and non-covalent interactions for drug loading .
未来方向
属性
IUPAC Name |
3-amino-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-12(10-11)18-13(19)8-9-17/h5-7,10H,8-9,17H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFJGJJJTJDQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)
